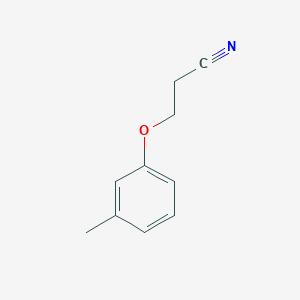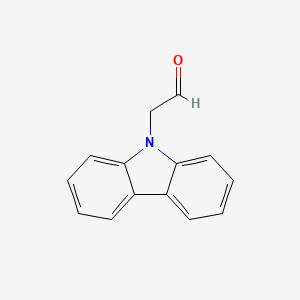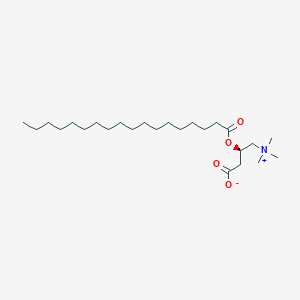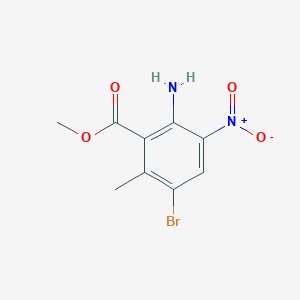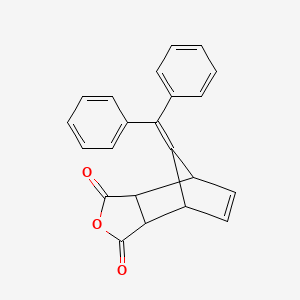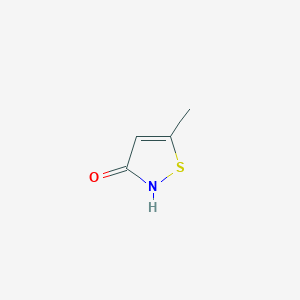![molecular formula C11H9N5 B3060417 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine CAS No. 341998-55-8](/img/structure/B3060417.png)
4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
Overview
Description
The compound “4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine” is a heterocyclic compound . It has been identified as a serine kinase modulator, which could be useful in treating solid tumors, tumor growth, tumor metastasis, AIDS, occlusive neointimal lesions, arteriosclerosis, and coronary artery disease .
Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in cell signaling pathways related to organ development, cell migration, and angiogenesis. Abnormal activation of FGFRs is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h stands out, exhibiting potent FGFR inhibitory activity against FGFR1–4 isoforms. It effectively inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion .
Blood Glucose Reduction
Interestingly, some pyrrolo[2,3-b]pyridine derivatives have demonstrated efficacy in reducing blood glucose levels. These compounds may find applications in disorders involving elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and other metabolic conditions. Their potential impact extends to managing diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
FGFR4 Inhibition for Hepatocellular Carcinoma
In addition to FGFR1–3, researchers have explored the inhibition of FGFR4 using pyrrolo[2,3-b]pyridine derivatives. These compounds exhibit antiproliferative activity against Hep3B cells, suggesting their potential in hepatocellular carcinoma treatment .
New Scaffold for Target Research
Pyrrolo[2,3-b]pyridine serves as a promising scaffold for other target research. For instance, it has been investigated as an inhibitor of human neutrophil elastase (HNE), which plays a role in inflammatory processes . This versatility makes it an exciting area of exploration.
Other Heterocyclic Compounds
Pyrrolo[2,3-b]pyridine derivatives belong to a larger group of heterocyclic compounds. For example, pyrazolo[3,4-b]pyridines exhibit two possible tautomeric forms (1H- and 2H-isomers). Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with applications spanning various fields .
Lead Compound Optimization
Compound 4h, with its low molecular weight, serves as an appealing lead compound. Its potential for subsequent optimization makes it valuable for drug development .
Mechanism of Action
Target of Action
The primary target of 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, inhibiting their activity and resulting in changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can influence these cellular processes by modulating the activity of these pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, potentially improving its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound’s action at the molecular and cellular levels can have significant effects on cell behavior .
properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-11-14-5-3-9(16-11)8-6-15-10-7(8)2-1-4-13-10/h1-6H,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSJJZIICGOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C3=NC(=NC=C3)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469811 | |
| Record name | MERIOLIN 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341998-55-8 | |
| Record name | MERIOLIN 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



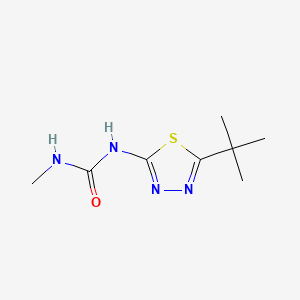

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)
